Apitolisib

PI3K/mTOR dual inhibition kinase selectivity cancer cell signaling

Apitolisib (GDC-0980; RG7422) is the definitive tool for complete PI3K/AKT/mTOR pathway shutdown. Unlike mTORC1-only everolimus or PI3K-selective pictilisib, it simultaneously inhibits all Class I PI3K isoforms and both mTOR complexes. This dual mechanism is essential for PTEN-null models where PI3Kβ drives survival. Clinically-characterized pharmacokinetics (≥90% pAKT suppression at 40 mg QD) and documented on-target toxicity profile enable reproducible translational studies. ≥98% HPLC purity, oral bioavailability, and established PK/PD models ensure reliable in vitro and in vivo results.

Molecular Formula C23H30N8O3S
Molecular Weight 498.6 g/mol
CAS No. 1032754-93-0
Cat. No. B1684593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApitolisib
CAS1032754-93-0
Synonyms1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno(3,2-d)pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one
GDC 0980
GDC-0980
GDC0980
Molecular FormulaC23H30N8O3S
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O
InChIInChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1
InChIKeyYOVVNQKCSKSHKT-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apitolisib (GDC-0980, CAS 1032754-93-0): Technical Specifications for Dual PI3K/mTOR Inhibition


Apitolisib (GDC-0980; RG7422; GNE 390) is an orally bioavailable small-molecule inhibitor that potently targets Class I PI3K isoforms and mTOR kinase. In cell-free assays, it exhibits IC50 values of 5 nM for PI3Kα, 27 nM for PI3Kβ, 7 nM for PI3Kδ, and 14 nM for PI3Kγ, and demonstrates a Ki of 17 nM for mTOR inhibition [1]. Apitolisib was developed by Roche/Genentech as a dual inhibitor with the intent to comprehensively block the PI3K/AKT/mTOR signaling axis, a pathway frequently dysregulated in multiple cancer types [2].

Why Apitolisib (GDC-0980) Cannot Be Substituted with Pan-PI3K or mTORC1-Specific Inhibitors


Substituting Apitolisib with a pan-PI3K inhibitor like pictilisib or an mTORC1-specific inhibitor like everolimus fails to recapitulate its distinct dual mechanism of action. Apitolisib's simultaneous inhibition of Class I PI3K and both mTOR complexes (mTORC1 and mTORC2) provides a unique signaling blockade [1]. The necessity of this dual targeting is underscored by clinical data: while everolimus (mTORC1-only) provided a median progression-free survival of 6.1 months in metastatic renal cell carcinoma (mRCC), Apitolisib's broader inhibition resulted in a significantly shorter 3.7 months, accompanied by a distinct on-target toxicity profile [2]. This demonstrates that the compound's pharmacological signature cannot be approximated by targeting a single node in the pathway. Furthermore, Apitolisib was specifically designed to add mTOR inhibitory activity to the PI3K-selective scaffold of pictilisib, fundamentally altering its kinase selectivity profile [1].

Quantitative Differentiation of Apitolisib (GDC-0980) from Structural and Pharmacological Analogs


Direct Comparison with Pictilisib (GDC-0941): Added mTOR Inhibition Alters Isoform Selectivity

Apitolisib was derived from the PI3K-selective inhibitor pictilisib (GDC-0941) by structural modification to introduce mTOR inhibitory activity [1]. This design change resulted in a distinct isoform inhibition profile. While pictilisib is highly selective for PI3Kα and δ (IC50 3 nM for both), it shows limited activity against mTOR (IC50 580 nM). In contrast, Apitolisib maintains potent PI3Kα inhibition (IC50 5 nM) but crucially gains strong mTOR inhibition (Ki 17 nM). This modification also changes the selectivity window against PI3Kβ; pictilisib has an 11-fold lower potency for PI3Kβ (IC50 33 nM) relative to PI3Kα, whereas Apitolisib's PI3Kβ IC50 is 27 nM, representing a 5.4-fold difference [2].

PI3K/mTOR dual inhibition kinase selectivity cancer cell signaling

Class Comparison: Apitolisib vs. Dactolisib (BEZ235) Isoform Selectivity Profile

Within the class of dual PI3K/mTOR inhibitors, Apitolisib and dactolisib (BEZ235) exhibit notable differences in their PI3K isoform selectivity profiles, despite both being pan-Class I inhibitors. Apitolisib demonstrates a more balanced inhibition across the Class I PI3K isoforms, with IC50 values ranging from 5 nM to 27 nM. In contrast, dactolisib shows a wider potency range of 4 nM to 75 nM, and notably, a weaker inhibition of PI3Kβ (IC50 75 nM) compared to Apitolisib's 27 nM [1][2]. Cell lines selected for resistance to Apitolisib also exhibit cross-resistance to dactolisib, confirming shared targets but also suggesting that the distinct isoform profiles may lead to different initial sensitivity patterns [3].

PI3K/mTOR dual inhibitors isoform selectivity preclinical efficacy

Clinical Head-to-Head Comparison: Apitolisib Demonstrates Inferior Efficacy to Everolimus (mTORC1 Inhibitor) in mRCC

A randomized Phase II trial (NCT01442090) directly compared Apitolisib (40 mg QD) to the mTORC1 inhibitor everolimus (10 mg QD) in patients with metastatic renal cell carcinoma (mRCC) who had progressed on prior VEGF-targeted therapy. Apitolisib demonstrated significantly inferior clinical outcomes [1]. Median progression-free survival (PFS) was 3.7 months for Apitolisib versus 6.1 months for everolimus (HR 2.12, 95% CI 1.23-3.63, p<0.01). Median overall survival (OS) trended in favor of everolimus (16.5 vs 22.8 months, p=0.06). Objective response rate was lower for Apitolisib (7.1% vs 11.6%). Furthermore, Apitolisib was associated with a substantially higher incidence of Grade 3-4 adverse events, specifically hyperglycemia (40% vs 9%) and rash (24% vs 2%), leading to more frequent treatment discontinuation (31% vs 12%) [1].

metastatic renal cell carcinoma phase II clinical trial PI3K/mTOR vs mTORC1 inhibition

Selectivity Profile: Apitolisib Demonstrates High PIKK Family Selectivity vs. Dactolisib

Apitolisib exhibits a high degree of selectivity against closely related PIKK family kinases, a feature that distinguishes it from some earlier dual inhibitors. In cell-free assays, Apitolisib shows weak or negligible inhibition of DNA-PK (Ki_app 623 nM), PI4Kα and PI4Kβ (>10 µM), VPS34 (2 µM), and C2α/C2β (1.3 µM/0.79 µM) [1]. This selectivity is a direct result of the medicinal chemistry strategy that modified the PI3K-selective scaffold of pictilisib to incorporate mTOR activity while maintaining general kinase selectivity against a panel of 240 kinases [2]. In contrast, dactolisib (BEZ235) has been shown to have broader PIKK-family inhibition activity, which may contribute to its distinct toxicity profile [3].

kinase selectivity PIKK family off-target activity

Recommended Research Applications for Apitolisib (GDC-0980) Based on Empirical Evidence


Preclinical Modeling of Dual PI3K/mTOR Inhibition in PTEN-Deficient Tumors

Based on its balanced Class I PI3K isoform profile and potent mTOR inhibition (Ki 17 nM), Apitolisib is well-suited for investigating the effects of complete PI3K/AKT/mTOR pathway blockade in PTEN-deficient cancer models. Preclinical studies have demonstrated that sensitivity to Apitolisib is greatest in cell lines and xenograft models with activated PI3K signaling or loss of PTEN [1]. The compound's improved potency against PI3Kβ (IC50 27 nM) relative to some other dual inhibitors (e.g., dactolisib's IC50 75 nM) may be particularly relevant in PTEN-null contexts where PI3Kβ signaling is critical [2][3].

Investigating Mechanisms of Resistance and On-Target Toxicity to PI3K Pathway Inhibitors

The Phase I/II clinical experience with Apitolisib provides a well-characterized dataset for studying the emergence of resistance and on-target toxicities associated with PI3K/mTOR blockade. In mRCC, the estimated half-life for loss of treatment effect was 7.72 weeks for Apitolisib compared to 16.1 weeks for everolimus, suggesting a faster rate of resistance emergence [4]. Furthermore, the distinct toxicity profile, including high-grade hyperglycemia (40% in Phase II) and pneumonitis, provides a model for studying PI3K inhibitor-related adverse events [5]. Researchers can utilize Apitolisib to generate resistant cell lines and explore combination strategies to mitigate these on-target effects.

Pharmacodynamic Studies of pAKT Modulation as a Target Engagement Biomarker

Apitolisib is a valuable tool for pharmacodynamic studies due to the established quantitative relationship between drug exposure and pAKT modulation. Translational PK-PD modeling has quantified that a minimum of 35-45% pAKT inhibition is required for tumor shrinkage, and a constant pAKT inhibition of 61-65% is necessary to achieve tumor stasis in xenografts [6]. In clinical Phase I studies, Apitolisib at the recommended Phase II dose (40 mg QD) suppressed pAKT levels by ≥90% in platelet-rich plasma within 4 hours [7]. This robust and predictable biomarker response makes Apitolisib ideal for studies correlating pathway inhibition with downstream biological effects.

Studies Requiring a Well-Characterized, Selective Dual PI3K/mTOR Inhibitor

For researchers requiring a tool compound to dissect the contributions of PI3K versus mTOR signaling in their system, Apitolisib's selectivity profile offers a defined pharmacological intervention. Its high selectivity over other PIKK family members (e.g., DNA-PK Ki_app 623 nM; PI4Kα/β >10 µM) and a panel of 240 kinases minimizes off-target effects [8][2]. This is in contrast to some earlier dual inhibitors with broader PIKK-family activity [3]. Apitolisib's oral bioavailability and extensive preclinical and clinical characterization, including established PK/PD relationships, make it a reliable and reproducible tool for in vitro and in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apitolisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.